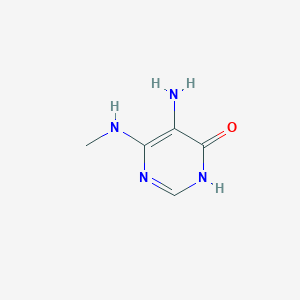

5-Amino-6-(methylamino)pyrimidin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-7-4-3(6)5(10)9-2-8-4/h2H,6H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQOQKWDIPJOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)NC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45751-74-4 | |

| Record name | 5-AMINO-4-HYDROXY-6-(METHYLAMINO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 5-Amino-6-(methylamino)pyrimidin-4(3H)-one and Related Analogs

The most common and established method for synthesizing the pyrimidinone core is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine (B92328) or urea (B33335) derivative. This approach, often a variant of the Biginelli reaction, provides a reliable route to a wide array of substituted pyrimidinones (B12756618).

For instance, the synthesis of the related compound 2-amino-6-methyl-4(3H)-pyrimidinone is readily achieved by the condensation of ethyl acetoacetate (B1235776) (a β-ketoester) with guanidine carbonate in a mixture of ethanol (B145695) and toluene. nih.gov This foundational reaction highlights the core principle of building the heterocyclic ring from acyclic precursors.

Extrapolating from this, a plausible conventional pathway to this compound would involve the reaction between a functionalized β-carbonyl compound, such as an ester of 2-cyano-3-(methylamino)but-2-enoic acid, and guanidine. Alternatively, the reaction could proceed from a cyanoacetic acid derivative and N-methylguanidine. The selection of appropriately substituted starting materials is crucial for introducing the required amino and methylamino groups at the C5 and C6 positions of the pyrimidine (B1678525) ring. Another conventional method involves the nucleophilic substitution of a pre-formed, halogenated pyrimidine ring. For example, various chloropyrimidines can be reacted with amines to introduce amino-substituents onto the ring. nih.govmdpi.com

The mechanism of pyrimidine synthesis via cyclocondensation is a well-documented process involving several key steps. Using the reaction of a β-ketoester and guanidine as a model, the process is as follows:

Initial Condensation: The reaction typically begins with the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons (usually the more electrophilic ketone) of the β-ketoester. This forms a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate readily loses a molecule of water to form a more stable N-acylated guanidine or a vinylogous amide-type intermediate.

Intramolecular Cyclization: The second amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester).

Elimination/Aromatization: This cyclization step forms a tetrahedral intermediate which then collapses, eliminating a molecule of alcohol (from the original ester) and forming the stable, aromatic pyrimidinone ring system.

This sequence ensures the regioselective formation of the desired pyrimidine scaffold. The regulation of reaction conditions, such as pH and temperature, is critical to guide these steps efficiently and minimize side reactions. The inherent nucleophilicity of the guanidine nitrogens and the electrophilicity of the dicarbonyl compound are the primary drivers of the reaction. nih.gov

Novel and Emerging Synthetic Approaches

In response to the growing demand for environmentally benign chemical processes, significant research has focused on developing novel synthetic methods for pyrimidines. These emerging strategies prioritize efficiency, safety, and sustainability.

Traditional methods for pyrimidine synthesis often rely on hazardous solvents and reagents, generating considerable waste. nih.gov Green chemistry offers a framework to mitigate these issues by focusing on principles such as waste prevention, atom economy, and the use of safer chemicals. ekb.eg

Key green approaches in pyrimidine synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. nih.govresearchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste. Catalysts can often be recovered and reused. ekb.eg

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce energy consumption and shorten reaction times. nih.govnih.gov

These principles are not merely theoretical but have been successfully applied to produce various pyrimidine derivatives with higher yields and a reduced environmental footprint. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. It utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique offers significant advantages over conventional heating methods. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Often hours to days | Typically minutes mdpi.com |

| Yield | Variable, often moderate | Often higher yields mdpi.com |

| Side Reactions | More prevalent due to prolonged heating | Reduced, leading to purer products nih.gov |

| Energy Efficiency | Lower | Higher nih.gov |

For example, the synthesis of various aminopyrimidine derivatives has been shown to proceed much more rapidly and with better yields under microwave irradiation compared to conventional heating in a water bath. mdpi.com Di- or trisubstituted pyrimidine libraries can be prepared efficiently by irradiating an alkynone with an amidine or guanidine at elevated temperatures in a sealed tube using a microwave synthesizer.

Catalysis is a fundamental pillar of modern and green chemistry, and its application to pyrimidine synthesis has led to remarkable improvements in efficiency and selectivity. ekb.eg A wide range of catalysts have been developed, each with specific advantages.

Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture, facilitating product purification and catalyst recycling. Examples include modified zinc oxide nanoparticles (ZnO NPs) and cobalt ferrite (B1171679) nanoparticles (CoFe₂O₄-NPs), which have been used for one-pot multicomponent synthesis of pyrimidine derivatives. nih.gov

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Metal complexes, such as those based on Iridium (Ir) and Copper (Cu), have been shown to be highly effective. For example, PN5P–Ir–pincer complexes have been used to catalyze the regioselective synthesis of pyrimidines from amidines and alcohols.

Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. Acidic ionic liquids have been employed as organocatalysts for the synthesis of pyrimidine derivatives under microwave and ultrasound irradiation. nih.gov

The choice of catalyst can significantly influence reaction outcomes, including yield, selectivity, and reaction conditions.

Table 2: Examples of Catalysts in Pyrimidine Synthesis

| Catalyst Type | Specific Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Heterogeneous | CoFe₂O₄-NPs | Biginelli Reaction | High efficiency, magnetic recoverability, reusability. |

| Homogeneous | Iridium-Pincer Complex | Multicomponent Synthesis | High regioselectivity, synthesis from simple alcohols, high yields. |

| Organocatalyst | Acidic Ionic Liquids | Three-Component Condensation | Metal-free, acts as both solvent and catalyst, effective with microwave/ultrasound. nih.gov |

| Nanocatalyst | Modified ZnO NPs | One-Pot Multicomponent Synthesis | Recyclable, scalable, solvent-free conditions using ball milling. nih.gov |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the reaction parameters to ensure efficiency, cost-effectiveness, and product quality. Key areas of focus include the optimization of reaction conditions to maximize the yield of the desired product and the implementation of robust purification techniques to achieve high levels of purity.

Yield Maximization Strategies

The foundational synthesis of this compound can be achieved through the treatment of 6-chloro-5-nitropyrimidin-4(3H)-one with methylamine (B109427), followed by the reduction of the nitro group. To maximize the yield in a large-scale setting, several factors must be meticulously controlled.

Reactant Stoichiometry and Addition: The molar ratio of methylamine to the starting chloronitropyrimidine is a critical parameter. While a stoichiometric amount is required for the reaction, an excess of methylamine can be employed to drive the reaction to completion. However, on a large scale, the use of a significant excess can be costly and may lead to the formation of byproducts. Therefore, a careful optimization of the molar ratio is essential. A controlled, gradual addition of methylamine can also help in maintaining the reaction temperature and minimizing side reactions.

Solvent Selection and Concentration: The choice of solvent plays a pivotal role in the reaction kinetics and solubility of reactants and products. Alcohols, such as ethanol or methanol (B129727), are often suitable for this type of nucleophilic aromatic substitution. The concentration of the reactants in the solvent can also affect the reaction rate and yield. A more concentrated solution may lead to faster reaction times but could also increase the likelihood of side product formation.

Temperature and Reaction Time: The reaction temperature directly influences the rate of both the desired reaction and potential side reactions. An optimal temperature profile should be established to ensure a high conversion rate to the desired product in a reasonable timeframe without promoting the degradation of reactants or products. The reaction time is another crucial variable that needs to be optimized to ensure the reaction proceeds to completion without the formation of degradation products from prolonged exposure to high temperatures.

Catalyst for Reduction: The subsequent reduction of the nitro group to an amino group is a key step. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and efficient method. The choice of catalyst, catalyst loading, hydrogen pressure, and reaction temperature are all parameters that need to be optimized to achieve a high-yield reduction.

An illustrative representation of how these parameters can affect the yield is presented in the table below.

| Parameter | Variation | Observed Yield (%) |

| Methylamine (equivalents) | 1.1 | 75 |

| 1.5 | 85 | |

| 2.0 | 82 | |

| Temperature (°C) | 50 | 78 |

| 70 | 88 | |

| 90 | 85 | |

| Catalyst Loading (Pd/C, w/w%) | 1 | 80 |

| 2 | 92 | |

| 5 | 93 |

This data is illustrative and represents a potential outcome of process optimization studies.

Purity Enhancement Techniques

Achieving a high degree of purity is paramount for the final product. The primary methods for the purification of this compound involve recrystallization and chromatographic techniques.

Recrystallization: This is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures. A mixed solvent system may also be employed to achieve the desired solubility profile. The cooling rate during crystallization can also impact the crystal size and purity. Slower cooling generally leads to the formation of larger, purer crystals.

Column Chromatography: For instances where recrystallization does not provide the desired level of purity, column chromatography can be employed. Silica (B1680970) gel is a common stationary phase for the purification of polar compounds like the target pyrimidine derivative. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product from closely related impurities.

Purity Assessment: The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The table below illustrates how different purification methods can enhance the purity of the final product.

| Purification Method | Purity before (%) | Purity after (%) |

| Recrystallization (Ethanol) | 90 | 97 |

| Recrystallization (Ethanol/Water) | 90 | 98.5 |

| Column Chromatography | 90 | >99 |

This data is illustrative and represents a potential outcome of purity enhancement studies.

By systematically optimizing the synthetic and purification steps, it is possible to develop a robust and scalable process for the production of high-purity this compound.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, which generally favors nucleophilic substitution over electrophilic attack. However, the presence of two amino groups significantly influences this reactivity.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine core is generally challenging due to its electron-deficient character. However, the activating effect of the amino groups at positions C5 and C6 makes the ring more susceptible to attack than unsubstituted pyrimidine. Electrophilic substitutions, such as halogenation and nitration, preferentially occur at the C5 position, which is activated by both adjacent amino groups. researchgate.netgrowingscience.com For instance, the bromination of 2-amino-6-alkyl-4(3H)-pyrimidinones occurs regioselectively at the C5 position. nih.gov Nitration of diaminopyrimidine derivatives can be complex; direct nitration of the ring is often difficult, and reactions with nitrating agents may lead to the formation of N-nitro compounds on the exocyclic amino groups, especially under strong acidic conditions which protonate the ring nitrogens and further deactivate the ring. rsc.orgcore.ac.ukresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen or an alkoxy group, is present at the C2, C4, or C6 positions. growingscience.comresearchgate.net In derivatives of 4-chloropyrimidine, the chlorine atom is readily displaced by various nucleophiles, including amines. nih.gov The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines demonstrates a sequential substitution, first displacing the more labile chlorine atom, followed by the displacement of the alkoxy group. acs.org This reactivity is fundamental in the synthesis of a wide range of substituted pyrimidines. The reactions are often catalyzed by bases and can proceed under mild conditions. rsc.org

Condensation and Annulation Reactions

The vicinal diamine functionality of 5-Amino-6-(methylamino)pyrimidin-4(3H)-one makes it an excellent building block for the synthesis of fused heterocyclic systems through condensation and annulation reactions. These reactions typically involve the sequential reaction of the two amino groups with a bifunctional electrophile to construct a new ring fused to the pyrimidine core.

This compound is a key precursor for a variety of fused pyrimidines, including:

Pteridines: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, leads to the formation of the pteridine (B1203161) ring system. Symmetrically 5,6-disubstituted pteridines are synthesized from tetraaminopyrimidine and 1,2-diketones. nih.gov

Purines: Reaction with reagents like formic acid, formamide, or orthoformates can close the five-membered imidazole (B134444) ring, yielding purine (B94841) analogs.

Pyrazolo[3,4-d]pyrimidines: Reaction with hydrazine (B178648) followed by cyclization with reagents like triethyl orthoformate can yield pyrazolo[3,4-d]pyrimidines and subsequently fused triazolo systems. nih.gov

Pyrido[2,3-d]pyrimidines: Cascade reactions involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition with β-bromovinyl aldehydes can produce pyrido[2,3-d]pyrimidines. nih.gov

The reaction of 5,6-diaminouracil (B14702) derivatives with phenacyl bromides can lead to the formation of imine intermediates, which can subsequently undergo intramolecular cyclization to yield fused systems. wur.nl These annulation strategies are widely employed in medicinal chemistry to generate diverse molecular scaffolds. researchgate.netbldpharm.com

Interactive Table: Examples of Annulation Reactions with Diaminopyrimidines Click on headers to sort.

| Precursor | Reagent(s) | Fused System Formed | Reference(s) |

|---|---|---|---|

| 5,6-Diaminouracil | Phenacyl Bromide | Pteridine derivative (via cyclocondensation) | wur.nl |

| 5,6-Diaminopyrimidine | 1,2-Diketones | Pteridine | nih.gov |

| Iminophosphorane (from aminopyrimidine) | Aromatic Isocyanates, Hydrazine | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 6-Amino-1,3-dialkyluracil | β-Bromovinyl Aldehydes | Pyrido[2,3-d]pyrimidine | nih.gov |

| 4-Amino nicotino nitrile | Formamide, Urea (B33335), or Thiourea | Fused 4-amino pyrimidines | bldpharm.commdpi.com |

Oxidation and Reduction Chemistry of the Pyrimidine Core

The pyrimidine core and its substituents can undergo both oxidation and reduction reactions under specific conditions.

Reduction: The electrochemical reduction of aminopyrimidines has been studied, revealing that the initial step is a reversible one-electron reduction of the 3,4-N=C double bond to form a radical anion. mdpi.com This radical anion can then undergo further reactions such as dimerization or reaction with the parent compound. Chemical reduction of related nitro-substituted azolopyrimidines can lead to the aromatization of a dihydro-precursor. questjournals.org

Oxidation: The oxidation of aminopyrimidines can occur at several positions. The exocyclic amino groups can be oxidized, and the pyrimidine ring itself can be N-oxidized. For example, 2,4-diamino-6-chloropyrimidine can be oxidized to its N-oxide derivative using hydrogen peroxide with a sodium tungstate (B81510) catalyst. uq.edu.au The oxidation of related diaminopyrimidines with other oxidizing agents has also been reported. nih.gov Furthermore, 5-aminopyrimidine (B1217817) derivatives have been shown to possess antioxidant activity, indicating their susceptibility to oxidation while scavenging reactive oxygen species. nih.gov Oxidation of closely related purine systems like uric acid with hypochlorite (B82951) can lead to the formation of chlorinated pyrimidine intermediates. rsc.org

Functional Group Interconversions of Amino and Carbonyl Moieties

The amino and carbonyl groups of this compound are amenable to a variety of functional group transformations.

Amino Group Reactions: The exocyclic amino groups behave as typical nucleophiles. They can undergo:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides can form the corresponding amides. However, in 4-hydroxypyrimidines, O-acylation at the tautomeric hydroxyl group can compete with or even be favored over N-acylation, particularly with bulky acylating agents. nih.gov

Diazotization: The 5-amino group, being adjacent to another amino group, can undergo diazotization. The resulting diazonium salt can be highly reactive and may participate in subsequent intramolecular cyclization reactions, such as azo coupling, to form fused triazine or cinnoline (B1195905) systems. researchgate.net

Condensation: Reaction with aldehydes or ketones can form Schiff bases (imines). For example, 2-aminopyrimidines react with formaldehyde (B43269) to yield methylol derivatives. rsc.org

Carbonyl Moiety Reactions: The compound exists in a tautomeric equilibrium between the pyrimidin-4(3H)-one (lactam) and 4-hydroxypyrimidine (B43898) (lactim) forms. This allows for reactions at the oxygen atom.

O-Alkylation and O-Acylation: The hydroxyl group of the lactim tautomer can be alkylated or acylated. O-acylation with various acyl halides has been demonstrated for 2-amino-4-hydroxypyrimidines. nih.gov

O-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonate esters. For instance, 2,6-diaminopyrimidin-4-ol reacts with arenesulfonyl chlorides to form the corresponding O-benzenesulfonylated pyrimidines. acs.org

Conversion to Thione: The carbonyl group can be converted to a thiocarbonyl (thione) group using reagents like phosphorus pentasulfide, yielding the corresponding pyrimidine-4(3H)-thione. The thiol tautomer is also accessible. sci-hub.se

Conversion to Chloro-pyrimidine: The carbonyl can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), transforming the pyrimidinone into a reactive chloropyrimidine, which is a key intermediate for nucleophilic substitution reactions. uq.edu.au

Photochemical and Radiolytic Transformations

The interaction of this compound with high-energy sources like UV light or gamma radiation can induce significant chemical changes.

Radiolysis: In aqueous solutions, gamma radiolysis generates hydroxyl radicals (•OH) and hydrogen atoms (H•). These reactive species readily add across the C5=C6 double bond of the pyrimidine ring, forming radical intermediates. uq.edu.aunih.gov These pyrimidine radicals are transient species that can be detected using techniques like electron spin resonance (ESR) spectroscopy with spin trapping. uq.edu.aunih.gov

Photochemistry: The photochemistry of aminopyrimidines is complex and can be influenced by substituents and the surrounding medium. nih.gov Upon UV irradiation, aminopyrimidines can undergo several transformations:

Photohydration: This is a common reaction for pyrimidines, involving the addition of a water molecule across the C5=C6 double bond. rsc.org

Intramolecular Rearrangement: UV irradiation of some aminopyrimidines can lead to ring-opening and rearrangement to form acyclic isomers. For example, 2,6-dimethyl-4-aminopyrimidine rearranges to 2-amino-3-cyanopent-2-enamine. rsc.org

Fluorescence Quenching: Many nucleobases, including adenine (B156593) (an aminopurine), exhibit ultrafast energy dissipation after UV absorption, leading to very low fluorescence. This is often explained by efficient internal conversion to the ground state via conical intersections. sci-hub.se The specific photochemical behavior of this compound would be influenced by the precise energies of its excited states. nih.gov

The study of these transformations is crucial for understanding the stability of such molecules under irradiation and their potential roles in photobiology and photomedicine.

Metal-Mediated and Organocatalytic Reactions

Modern synthetic methods, including metal-mediated cross-coupling and organocatalysis, have been extensively applied to pyrimidine derivatives to build molecular complexity.

Metal-Mediated Cross-Coupling: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, C-O, and C-S bonds on the pyrimidine ring, typically using a halogenated pyrimidine precursor.

Suzuki-Miyaura Coupling: This reaction pairs a halopyrimidine with a boronic acid or ester to form a C-C bond, enabling the introduction of aryl or vinyl groups. nih.govwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds, coupling halopyrimidines with a wide range of primary and secondary amines. nih.govnih.gov

Sonogashira Coupling: This reaction introduces alkynyl groups onto the pyrimidine ring by coupling a halopyrimidine with a terminal alkyne. nih.gov

Ullmann Condensation: Copper-catalyzed coupling can be used to form C-O and C-S bonds with phenols and thiophenols, respectively. nih.gov

Organocatalysis: Non-metal catalysts are also effective for certain transformations. For instance, the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines with weakly nucleophilic amines can be efficiently catalyzed by organic molecules like sodium sulfinate. rsc.org Organocatalytic methods are also employed in multicomponent reactions to construct fused pyrimidine systems. escholarship.org

Interactive Table: Common Catalyzed Reactions on the Pyrimidine Scaffold Click on headers to sort.

| Reaction Type | Catalyst System (Typical) | Bond Formed | Description | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | C-C | Couples a halopyrimidine with a boronic acid to add aryl/vinyl groups. | growingscience.comnih.govwikipedia.org |

| Buchwald-Hartwig | Pd catalyst / Ligand / Base | C-N | Couples a halopyrimidine with an amine to form an aminopyrimidine. | nih.govnih.gov |

| Sonogashira | Pd catalyst / Cu(I) / Base | C-C (alkynyl) | Couples a halopyrimidine with a terminal alkyne. | nih.gov |

| Ullmann Condensation | Cu catalyst / Base | C-O or C-S | Couples a halopyrimidine with a phenol (B47542) or thiophenol. | nih.gov |

| SNAr Amination | Sodium Sulfinate (Organocatalyst) | C-N | Facilitates amination of chloropyrimidines with weak nucleophiles. | rsc.org |

Structural Modifications and Derivative Synthesis

Rational Design Principles for 5-Amino-6-(methylamino)pyrimidin-4(3H)-one Analogs

The rational design of analogs of this compound is a meticulous process aimed at developing novel molecules with enhanced biological activities. This approach leverages computational tools and an understanding of molecular interactions to guide synthetic efforts. choderalab.org Key strategies include transforming known active biomolecules, like cyclic peptides, into smaller, more drug-like molecules that mimic the essential features of the original structure. nih.gov

A fundamental principle is the use of computational modeling, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, to predict how newly designed analogs will interact with specific biological targets, such as enzymes or receptors. mdpi.com These methods help in designing inhibitors that fit precisely into the active site of a target protein. mdpi.com Another design strategy involves creating molecules that possess specific structural motifs known to be important for biological activity. For instance, designing molecules with a "V-shape" and strategically placed polar hydrogen-bonding groups can facilitate effective interaction with target binding sites. mdpi.com By understanding the structure-activity relationships of existing pyrimidine (B1678525) derivatives, chemists can make informed decisions about where to modify the core structure to improve properties like target affinity, selectivity, and pharmacokinetic profiles. choderalab.orgrsc.org

Synthetic Routes to N-Substituted Derivatives

Modification of the amino and methylamino groups on the pyrimidine ring, known as N-substitution, is a common strategy to create derivatives of this compound. A variety of synthetic methods are employed to introduce diverse substituents at these nitrogen atoms.

One prevalent method is the aminodehalogenation reaction, where a halogenated pyrimidine precursor reacts with a primary or secondary amine. mdpi.comnih.gov This reaction is often facilitated by microwave-assisted synthesis, which can lead to higher yields and shorter reaction times. mdpi.comnih.gov For example, N-benzylamine substituted pyrazines, which are structurally similar to pyrimidines, have been successfully prepared using this approach. mdpi.com Another key reaction is acylation, where an acyl group is added to the amino function. For instance, the reaction of an aminopyrimidine with 4-fluoro-1-naphthoic acid in the presence of a coupling agent like HATU results in the corresponding N-naphthamide derivative. mdpi.com These synthetic routes allow for the introduction of a wide range of functional groups, from simple alkyl and aryl moieties to more complex chemical entities, enabling the systematic exploration of structure-activity relationships. mdpi.complos.org

Functionalization at Pyrimidine Ring Carbons (C-2, C-5, C-6)

Functionalization of the carbon atoms within the pyrimidine ring of this compound is a crucial strategy for generating structural diversity. Modifications at the C-2, C-5, and C-6 positions can significantly influence the molecule's biological profile.

A variety of chemical reactions are employed for this purpose. For instance, the C-5 position is often a target for substitution. Halogenation, such as bromination, can introduce a bromine atom at C-5, which can serve as a handle for further modifications through cross-coupling reactions. nih.gov The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at halogenated positions of the pyrimidine ring. rsc.org The C-6 position can also be readily functionalized, often by starting with a suitable precursor. For example, aryl groups can be introduced at this position, leading to compounds like 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, which have been studied for their biological activities. nih.gov Furthermore, radical substitution reactions can be used to introduce functional groups like hydroxyls onto the pyrimidine ring. uhmreactiondynamics.org The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones demonstrates the introduction of a cyano group at C-5 and various substituents at other positions. nih.gov

Table 1: Examples of Functionalization at Pyrimidine Ring Carbons

| Position | Functional Group | Reaction Type | Reference |

|---|---|---|---|

| C-5 | Bromo | Halogenation | nih.gov |

| C-5 | Cyano | Cyclization of precursor | nih.gov |

| C-6 | Aryl (e.g., Phenyl) | Condensation reaction | nih.gov |

| C-2, C-4, C-5, C-6 | Various Aryl/Alkyl | Suzuki Cross-Coupling | rsc.org |

Heterocyclic Annulation and Fused Ring System Synthesis

Heterocyclic annulation involves the construction of a new ring fused to the existing pyrimidine scaffold of this compound, leading to the formation of polycyclic systems. These fused-ring derivatives often exhibit unique chemical properties and biological activities. Aminopyrimidines are versatile starting materials for synthesizing a variety of fused heterocyclic systems. researchgate.net

Commonly synthesized fused rings include pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com The synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidines, for example, can be achieved from 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives through an intramolecular cyclization. rsc.org Pyrazolo[1,5-a]pyrimidines are typically formed by the condensation reaction of 3-aminopyrazole (B16455) derivatives with various dielectrophiles. mdpi.com Another approach involves the reaction of aminopyrazoles with triethylorthoesters to yield pyrazolo[3,4-d]pyrimidine derivatives. rsc.org More complex systems can also be constructed; for instance, the reaction of perimidines with 5-alkynylpyrimidines in acidic media can lead to the formation of 1,3-diazopyrenes through a cascade annulation process. mdpi.com The construction of these fused systems significantly expands the chemical space accessible from the initial aminopyrimidine core. researchgate.net

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Systematic derivatization of the this compound core and related pyrimidines is essential for understanding their structure-activity relationships (SAR). rsc.org SAR studies reveal how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds. rsc.org

For example, in a series of 2-amino-5-substituted-6-arylpyrimidinones, substitutions on the aryl ring at the C-6 position were found to be critical for activity. nih.gov Analogs with mono- and difluorophenyl groups at C-6 demonstrated the most potent activity as interferon inducers and antiviral agents against certain viruses. nih.gov Conversely, analogs with monomethoxy-substituted phenyl rings were potent antiviral agents but weak interferon inducers, highlighting that even modest structural changes can lead to dramatic shifts in bioactivity. nih.gov

In another study on N-substituted pyrazine (B50134) derivatives, which are structurally related to pyrimidines, lipophilicity was identified as a key factor for antimycobacterial activity. mdpi.comnih.gov The most active compounds featured a halogen or a trifluoromethyl group on the N-benzyl substituent. mdpi.comnih.gov SAR analysis of pyrimidine derivatives with anti-inflammatory properties revealed that the presence of an acetyl group on a side chain at the C-5 position enhanced binding to the COX-2 enzyme and thus increased anti-inflammatory activity. rsc.org The strategic placement of amino groups on aryl substituents has also been shown to be crucial; in one series, amino groups in the para-position of two different aryl rings on a pyrimidine core resulted in the highest inhibitory activity against nitric oxide (NO) and interleukin-6 (IL-6) secretion. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives

| Compound Series | Position of Modification | Favorable Substituent/Property | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Amino-6-arylpyrimidinones | C-6 Aryl | Mono- and di-fluorophenyl | Potent interferon induction & antiviral | nih.gov |

| 2-Amino-6-arylpyrimidinones | C-6 Aryl | Monomethoxyphenyl | Potent antiviral, weak interferon induction | nih.gov |

| N-benzyl pyrazines | N-benzyl | Halogen or CF3 group (increased lipophilicity) | Antimycobacterial | mdpi.comnih.gov |

| Pyrimidin-2-thione derivatives | C-5 side chain | Acetyl group | Anti-inflammatory (COX-2 inhibition) | rsc.org |

| Diaryl substituted pyrimidines | Aryl substituents | para-Amino groups | Inhibition of NO and IL-6 secretion | mdpi.com |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel or synthesized compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula. For 5-Amino-6-(methylamino)pyrimidin-4(3H)-one (Molecular Formula: C₅H₈N₄O), the expected exact mass would be calculated and compared against the experimental value, typically with a mass accuracy of less than 5 ppm. This high accuracy definitively confirms the elemental composition, distinguishing it from other potential isobaric compounds.

In a synthetic context, Liquid Chromatography-Mass Spectrometry (LC-MS) methods, often coupled with HRMS detectors like Time-of-Flight (TOF) or Orbitrap, are used for reaction monitoring. nih.gov These techniques can track the consumption of reactants and the formation of the desired product in real-time. For instance, in the synthesis of related pyrimidines, LC-MS is used to quantify the analyte in complex matrices. nih.gov Tandem mass spectrometry (MS/MS) experiments would further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides valuable information about the connectivity of the molecule, such as the loss of the methylamino or amino groups.

Table 1: Illustrative HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 141.0771 [M+H]⁺ | [C₄H₅N₃O]⁺ | CH₄N (Methylamine) | 111.0454 |

| 141.0771 [M+H]⁺ | [C₅H₇N₃]⁺ | O (Oxygen) | 125.0662 |

| 141.0771 [M+H]⁺ | [C₄H₆N₄]⁺ | CO (Carbon Monoxide) | 110.0641 |

Note: This table is illustrative and based on common fragmentation patterns for similar heterocyclic compounds. Actual experimental values would be required for confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, advanced 2D and 3D techniques are necessary for unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems.

A suite of 2D NMR experiments would be employed to fully characterize this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. youtube.com For this molecule, it would show a correlation between the N-H proton of the methylamino group and the protons on the methyl group. It would also help distinguish between the protons of the C5-amino group and the N6-methylamino group through their exchange characteristics.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J-coupling). princeton.edu It would definitively link the methyl protons to the methyl carbon and the pyrimidine (B1678525) ring proton (if present and not exchanged) to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu It is particularly useful for determining stereochemistry and conformation. In this case, NOESY could reveal through-space interactions between the methyl group protons and the C5-amino group protons, providing insight into the preferred conformation around the C5-C6 bond.

For pyrimidine-based molecules, specialized 3D NMR experiments like NOESY-HSQC or HMQC-NOESY can be used to resolve signal overlap and provide even more detailed structural information, especially for assigning exchangeable amino and imino protons. northwestern.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| C4 (C=O) | - | ~165-175 | Correlations from N3-H, C5-NH₂ |

| C5 | - | ~95-105 | Correlations from C5-NH₂, N6-H |

| C6 | - | ~150-160 | Correlations from N6-CH₃, N1-H, C5-NH₂ |

| N6-CH₃ | ~2.8-3.2 | ~25-30 | C6 |

| C5-NH₂ | ~5.0-6.5 (broad) | - | C5, C6, C4 |

| N6-H | ~6.5-7.5 (broad) | - | C6, C5, N6-CH₃ |

| N1-H / N3-H | ~10.0-12.0 (broad) | - | C6, C2, C4 |

Note: Chemical shifts are estimates based on data for similar aminopyrimidine structures and are highly dependent on solvent and pH. The table illustrates the expected correlations.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing molecular conformation and packing in the solid state. nih.gov

Different polymorphs of a compound can have distinct ssNMR spectra due to differences in their crystal lattice environments and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C and ¹⁵N spectra. mdpi.com By analyzing the chemical shifts, which are highly sensitive to the local electronic environment, one can identify and quantify different polymorphic forms in a sample. nih.gov Furthermore, ssNMR can provide information on molecular dynamics and the specific conformations adopted by the molecule within the crystal, which may differ from the solution-state conformation.

X-Ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, yielding a three-dimensional model of the molecule with atomic-level resolution. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the absolute structure and connectivity. nih.gov

For a pyrimidine derivative like this compound, X-ray analysis would confirm the planarity of the pyrimidine ring and determine the orientation of the amino and methylamino substituents. Crucially, it reveals the network of intermolecular interactions that stabilize the crystal lattice. nih.gov In similar aminopyrimidine structures, extensive hydrogen bonding is a dominant feature. nih.gov One would expect to observe intermolecular hydrogen bonds involving the amino groups, the ring nitrogens, and the carbonyl oxygen, leading to the formation of complex 2D or 3D supramolecular architectures. nih.govnih.gov

Table 3: Typical Intermolecular Interactions Observable by X-Ray Crystallography in Aminopyrimidines

| Interaction Type | Donor | Acceptor | Typical Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (Amino/Amide) | O=C (Carbonyl) | Chains or sheets |

| Hydrogen Bond | N-H (Amino) | N (Pyrimidine Ring) | Dimers or chains |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Offset or face-to-face stacks |

Source: Based on crystallographic studies of related pyrimidine structures. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is highly specific to the compound's structure and functional groups. mdpi.com

The IR and Raman spectra of this compound would be characterized by specific bands corresponding to its functional groups.

N-H Stretching: The amino (NH₂) and methylamino (NH) groups would exhibit stretching vibrations in the 3200-3500 cm⁻¹ region. The NH₂ group typically shows two bands (symmetric and asymmetric stretches). nih.gov

C-H Stretching: The methyl group would show symmetric and asymmetric stretching vibrations around 2850-3000 cm⁻¹.

C=O Stretching: A strong absorption band between 1650-1700 cm⁻¹ would be characteristic of the pyrimidinone carbonyl group. Its exact position can indicate the extent of hydrogen bonding.

N-H Bending: The scissoring vibration of the NH₂ group is expected around 1600-1650 cm⁻¹, potentially overlapping with C=C and C=N ring vibrations. nih.gov

C=C and C=N Stretching: Vibrations associated with the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands from various bending and skeletal vibrations, which are unique to the molecule.

Analysis of these spectra, often aided by computational calculations (DFT), allows for detailed conformational analysis and confirmation of all functional groups present in the molecule. core.ac.uk

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amino/Amide) | 3200 - 3500 | IR, Raman |

| C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide) | 1650 - 1700 | IR (Strong) |

| N-H Bend (Amino) | 1600 - 1650 | IR |

| C=C, C=N Ring Stretch | 1400 - 1650 | IR, Raman |

Source: Based on spectroscopic data for 5-aminouracil (B160950) and other substituted pyrimidines. nih.govcore.ac.uk

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule. The pyrimidine ring system is a chromophore that absorbs UV light, leading to electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or water) would likely exhibit absorption maxima corresponding to π→π* and n→π* transitions. The electron-donating amino and methylamino groups attached to the pyrimidine ring are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyrimidinone core. The position of the absorption maxima can be sensitive to solvent polarity and pH due to potential protonation of the nitrogen atoms. nih.gov

Some pyrimidine derivatives exhibit fluorescence, and studying the emission spectrum provides information about the excited state. The fluorescence quantum yield and lifetime are key photophysical parameters. The difference between the absorption and emission maxima (the Stokes shift) and the sensitivity of the emission to solvent polarity (solvatochromism) can indicate the nature of the excited state, such as whether it has intramolecular charge-transfer character. acs.org

Table 5: Expected Electronic Spectroscopy Properties

| Property | Expected Value / Observation | Information Gained |

|---|---|---|

| UV Absorption λmax | ~260-320 nm | Energy of π→π* and n→π* transitions |

| Molar Absorptivity (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Probability of electronic transition |

| Fluorescence Emission λem | Potentially >350 nm (if fluorescent) | Energy of the relaxed excited state |

| Solvatochromism | Shift in λmax or λem with solvent polarity | Changes in dipole moment upon excitation |

Source: Based on photophysical studies of related aminopyrimidine derivatives. nih.govacs.org

Chromatographic Method Development for Purity Analysis and Separation of Isomers

The robust quality control of this compound necessitates the development of precise and reliable chromatographic methods. These methods are essential for determining the purity of the compound and for the effective separation of potential isomers and process-related impurities. While specific, validated chromatographic methods for this compound are not extensively detailed in publicly available literature, established principles and methodologies for analogous pyrimidinone derivatives and amino-containing heterocyclic compounds provide a strong foundation for method development.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity assessment of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable starting point.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an HPLC method for purity analysis would involve a systematic evaluation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation of the main peak from any impurities.

A typical approach would utilize a C18 column, which is a versatile stationary phase for separating a wide range of polar and non-polar compounds. However, due to the polar nature of the analyte, other stationary phases like a polar-embedded or an aqueous C18 (AQ) column might offer better retention and selectivity. A patent for the HPLC-UV detection of a related compound, 2,4-diamino-6-hydroxypyrimidine, utilized a YMC-Pack ODS-AQ column, suggesting that such aqueous-compatible C18 phases are well-suited for this class of compounds google.com.

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The choice of buffer and its pH can significantly influence the retention and peak shape of the ionizable amino groups in the molecule. A slightly acidic mobile phase, using additives like formic acid or phosphoric acid, is often employed to ensure the consistent protonation of basic analytes, leading to sharper peaks and improved reproducibility sielc.com. Gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for separating compounds with a range of polarities, which is common in impurity profiling google.com.

Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte and its potential impurities exhibit maximum absorbance.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Suggested Conditions | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Polar-Embedded C18 | Provides good retention for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | To separate impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Common wavelengths for aromatic and heterocyclic compounds. |

| Injection Vol. | 10 µL | Standard injection volume. |

Separation of Isomers

The synthesis of this compound could potentially lead to the formation of structural isomers, such as those arising from the migration of the methyl group or alternative cyclization pathways. The separation of these closely related compounds can be challenging.

The development of a chromatographic method for isomer separation requires a high degree of selectivity. This can be achieved by fine-tuning the mobile phase composition, including the use of different organic modifiers, buffer systems, and pH values. In some cases, specialized chiral stationary phases may be necessary if enantiomers are formed, though this is less likely for this specific achiral structure unless a chiral center is introduced during synthesis or degradation youtube.com. For cis-trans isomers, which can occur in related ring systems, specific chromatographic conditions can be developed to resolve them nih.gov.

Gas chromatography (GC) could also be explored, particularly for volatile derivatives of the compound. However, the low volatility and thermal lability of the parent compound may necessitate derivatization prior to analysis mdpi.com.

Thin-Layer Chromatography (TLC) for In-Process Control

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of chemical reactions and for preliminary purity assessment asianpubs.org. For this compound, a silica (B1680970) gel stationary phase would be appropriate. The mobile phase would typically be a mixture of a polar organic solvent (like ethyl acetate (B1210297) or methanol) and a less polar solvent (such as dichloromethane (B109758) or hexane) to achieve the desired separation. Visualization of the spots can be achieved under UV light or by using a staining reagent like ninhydrin, which reacts with the primary and secondary amino groups to produce a colored spot.

Table 2: Exemplary TLC System for this compound

| Parameter | Suggested Conditions |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1, v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

The development of robust chromatographic methods is a critical step in ensuring the quality and consistency of this compound. A combination of HPLC for quantitative purity analysis and TLC for rapid in-process checks provides a comprehensive analytical strategy.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. DFT, particularly using functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying pyrimidine systems. nih.gov These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of the molecule.

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.gov For a molecule with rotatable bonds, like the methylamino group in this compound, multiple stable conformations (conformers) may exist.

The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. rsc.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For pyrimidine derivatives, the HOMO is often located on the electron-rich amino groups and the pyrimidine ring, while the LUMO may be distributed across the ring and any electron-withdrawing groups. nih.gov

Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions, offering a clear prediction of how the molecule will interact with other charged species. researchgate.netmdpi.com For this compound, the oxygen of the carbonyl group and the nitrogen atoms in the ring are expected to be regions of negative potential, while the hydrogens of the amino groups would be areas of positive potential.

An illustrative table of global reactivity descriptors that can be derived from HOMO-LUMO energies is shown below.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity to accept electrons. |

This table represents typical parameters calculated in DFT studies of heterocyclic compounds.

Quantum chemical calculations are highly effective at predicting spectroscopic data. Theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental results to confirm the molecular structure. The calculated frequencies and intensities for vibrational modes (e.g., N-H stretching, C=O stretching, ring vibrations) help in the definitive assignment of experimental spectral bands.

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed experimentally. These calculations can confirm the electronic transitions responsible for the observed colors and help interpret the influence of substituents on the absorption properties.

Molecules with significant charge separation and delocalized π-electron systems, like many pyrimidine derivatives, are candidates for Non-Linear Optical (NLO) materials. Computational methods are used to predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.com These parameters quantify how the molecule's dipole moment responds to an external electric field. A large hyperpolarizability value is indicative of a strong NLO response. Studies on similar pyrimidine structures show that the presence of electron-donating groups (like -NH2) and electron-withdrawing groups connected through a π-conjugated system enhances NLO properties. nih.gov

A table of typical NLO parameters calculated via DFT is shown below.

| Parameter | Symbol | Unit (esu) | Significance |

| Dipole Moment | µ | Debye | Measures the separation of positive and negative charges. |

| Isotropic Polarizability | αiso | 10-24 | The average linear response to an electric field. |

| Anisotropy of Polarizability | Δα | 10-24 | The directional dependence of the polarizability. |

| First Hyperpolarizability | βtot | 10-30 | The first-order nonlinear response to an electric field. |

This table illustrates the NLO properties typically investigated for pyrimidine derivatives.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the reaction's activation energy, which governs the reaction rate.

For example, in reactions involving aminopyrimidines, such as condensations or cyclizations, DFT calculations can model the entire reaction pathway. nih.gov This involves locating the transition state structure for each step and confirming it with frequency calculations (a true transition state has exactly one imaginary frequency). This analysis can reveal why certain reaction pathways are favored over others and how catalysts might lower the activation energy.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (like a solvent or a biological receptor).

For this compound, MD simulations would be invaluable for exploring its conformational space more extensively than static conformer searches. This is particularly important for understanding its flexibility in solution, identifying dominant intermolecular interactions (like hydrogen bonding with water), and predicting how it might bind to a biological target. By simulating the molecule over nanoseconds or longer, one can observe dynamic changes in its shape and interactions that are crucial for its real-world behavior.

Molecular Modeling and Docking Studies for Ligand-Biomolecule Interaction Principles (non-clinical)

Theoretical and computational chemistry, particularly through molecular modeling and docking studies, plays a crucial role in understanding the potential interactions between a small molecule and a biological target at the atomic level. These in silico methods are instrumental in predicting binding affinities, identifying key interacting residues, and elucidating the structural basis of a ligand's potential biological activity before undertaking extensive experimental studies.

However, a comprehensive search of the scientific literature reveals a notable absence of published molecular modeling and docking studies specifically focused on this compound for non-clinical ligand-biomolecule interactions. While computational studies on various other pyrimidine derivatives exist, detailing their interactions with a range of protein targets, no such specific data is available for the title compound. rawdatalibrary.nettandfonline.comnih.govnih.govsifisheriessciences.comnih.govscispace.com This indicates a significant gap in the current research landscape regarding the theoretical interaction profile of this particular molecule.

The following data table summarizes the lack of available information for key parameters typically reported in molecular docking studies.

Table 1: Summary of Molecular Modeling and Docking Data for this compound

| Parameter | Findings for this compound |

|---|---|

| Target Biomolecules Studied | No specific studies identified. |

| Docking Software Utilized | Not applicable. |

| Predicted Binding Affinity (e.g., kcal/mol) | No data available. |

| Key Interacting Amino Acid Residues | No data available. |

| Types of Interactions Observed (e.g., H-bonds, hydrophobic) | No data available. |

| Referenced PDB Codes | Not applicable. |

The absence of such fundamental computational data precludes any detailed discussion on the non-clinical ligand-biomolecule interaction principles for this compound. Future research involving molecular docking simulations would be necessary to explore its potential binding modes and interactions with various biological macromolecules, thereby providing a theoretical foundation for its further investigation.

Conclusion

5-Amino-6-(methylamino)pyrimidin-4(3H)-one is a structurally interesting pyrimidine (B1678525) derivative with potential for a variety of chemical transformations and biological activities. However, a thorough review of the available scientific literature indicates that this potential remains largely unexplored. While general principles of pyrimidine chemistry allow for postulation of its synthesis, reactivity, and utility as a precursor, there is a clear absence of dedicated research on this specific compound. Future studies would be necessary to elucidate its chemical and biological properties and to determine its potential applications in medicinal chemistry and other fields.

Biochemical and Biological Research Perspectives Mechanistic and Pathway Focused

Enzymatic Transformations and Biocatalysis

The metabolic fate of 5-Amino-6-(methylamino)pyrimidin-4(3H)-one is not explicitly detailed in current research. However, based on its structure—a substituted aminopyrimidine—its enzymatic transformations can be inferred from enzymes known to act on similar substrates. Potential enzymatic reactions could include demethylation, deamination, oxidation, or its utilization as a substrate for condensation reactions.

Investigation of Enzyme-Substrate Interactions

While specific enzymes that bind to this compound have not been characterized, the interactions can be modeled on known enzyme-substrate complexes involving similar pyrimidine (B1678525) structures. For instance, in the riboflavin (B1680620) biosynthesis pathway, enzymes like diaminohydroxyphosphoribosylaminopyrimidine deaminase (RibD) bind to pyrimidine substrates. The binding is facilitated by a network of hydrogen bonds and hydrophobic interactions. The substrate is typically positioned in the active site "sandwiched" between specific amino acid residues like histidine, proline, and leucine, with side chains of asparagine and histidine providing hydrogen-bonding capacity. researchgate.net

For this compound, the amino groups at positions 5 and 6, along with the keto group at position 4, would be primary sites for forming hydrogen bonds with amino acid residues in an enzyme's active site.

Table 1: Potential Enzyme-Substrate Interactions for this compound

| Functional Group of Compound | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| 5-Amino Group (-NH2) | Aspartate, Glutamate | Hydrogen Bond (Donor) |

| 6-Methylamino Group (-NHCH3) | Aspartate, Glutamate | Hydrogen Bond (Donor) |

| 4-Keto Group (C=O) | Arginine, Lysine, Serine | Hydrogen Bond (Acceptor) |

| Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan | π-Stacking, Hydrophobic |

Identification of Biotransformation Pathways and Metabolites in Model Systems

No specific biotransformation pathways for this compound have been documented. However, studies on analogous heterocyclic compounds, such as pyrido[3,4-d]pyrimidines, show that metabolism in human liver microsomes (HLM) is a key area of investigation. In some cases, the introduction of a methyl group onto the heterocyclic core has been shown to significantly improve metabolic stability by sterically hindering the preferred site of recognition and metabolism by cytochrome P450 enzymes. acs.org This suggests that the methyl group on the C6-amino substituent of this compound could similarly influence its metabolic fate, potentially slowing down its degradation compared to an unsubstituted analog.

Potential metabolic transformations could include:

N-demethylation: Removal of the methyl group from the 6-amino position.

Oxidation: Hydroxylation of the pyrimidine ring.

Deamination: Removal of the 5-amino group, a common reaction in nucleotide metabolism. researchgate.netnih.gov

Role in Fundamental Metabolic Pathways

The structure of this compound, a 5,6-diaminopyrimidine derivative, strongly suggests a potential role as an intermediate or analog in the biosynthesis of purines, pteridines, and flavins.

Precursor or Intermediate in Purine (B94841) and Pteridine (B1203161) Biosynthesis

Diaminopyrimidines are well-established precursors for the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of a fused pyrimidine and pyrazine (B50134) ring. The synthesis of pteridines often involves the condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound. For instance, early synthetic routes to pteridines utilized the reaction of 2,4,5-triaminopyrimidine-4(3H)-one with various reagents. researchgate.net

Given this precedent, this compound could theoretically serve as a building block for the synthesis of N-methylated pteridine derivatives. The presence of the methyl group could offer steric or electronic properties that lead to novel pteridine structures.

Interaction with Riboflavin Biosynthesis Pathways

The riboflavin (Vitamin B2) biosynthesis pathway provides a compelling model for the potential role of this compound. A key intermediate in this pathway is 5-amino-6-D-ribitylaminouracil (5-A-RU), a molecule that is structurally very similar to the compound , differing primarily in the substituent at the 6-amino position (a ribityl group instead of a methyl group). nih.govbiorxiv.org

In the established pathway:

GTP is converted to a pyrimidine derivative, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate. nih.gov

This intermediate undergoes deamination and reduction to form a precursor to 5-A-RU. researchgate.netnih.gov

5-A-RU then condenses with 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by lumazine (B192210) synthase, to form 6,7-dimethyl-8-ribityllumazine. nih.gov

Finally, riboflavin synthase catalyzes the dismutation of two molecules of the lumazine to produce one molecule of riboflavin and one molecule of 5-A-RU, which is recycled. researchgate.net

It is plausible that this compound could act as an analog or inhibitor in this pathway. It might compete with 5-A-RU for binding to lumazine synthase or riboflavin synthase. However, the much smaller methyl group, compared to the ribityl side chain, would likely alter the binding affinity and reactivity significantly, potentially making it a poor substrate or an effective inhibitor.

Table 2: Comparison with a Key Riboflavin Pathway Intermediate

| Compound | Structure | Role in Riboflavin Biosynthesis | Potential Role of this compound |

|---|

Molecular Mechanisms of Interaction with Biomolecules (e.g., Nucleic Acids, Proteins)

As a heterocyclic molecule with structural similarity to endogenous nucleobases, this compound has the potential to interact with both proteins and nucleic acids.

Interaction with Proteins: The interaction would be governed by non-covalent forces. The amino and keto groups are capable of forming specific hydrogen bond networks within a protein's binding pocket. The planar pyrimidine ring can participate in π-stacking interactions, particularly with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Such interactions are crucial for the stability of many protein-ligand complexes.

Interaction with Nucleic Acids: The compound is a structural analog of the natural purine and pyrimidine bases that constitute DNA and RNA. Specifically, it resembles a guanine (B1146940) or cytosine base. This similarity suggests it could interact with nucleic acid structures in several ways:

Intercalation: The planar ring system could potentially insert between the base pairs of a DNA double helix.

Groove Binding: It could bind within the major or minor grooves of DNA, forming hydrogen bonds with the edges of the base pairs.

Base Pairing Mimicry: It could form hydrogen bonds with a natural base in a single-stranded region or at the end of a duplex. The pattern of hydrogen bond donors and acceptors on the compound would determine its pairing specificity.

Notably, the related compound 6-methylamino-purine has been identified in bacterial DNA, indicating that N-methylation of exocyclic amino groups on nucleic acid bases is a known biological modification. This precedent suggests that enzymes capable of recognizing and processing such methylated bases exist in nature.

Binding Site Analysis and Mode of Interaction (e.g., Hydrogen Bonding, Stacking)

While crystal structures specifically complexed with this compound are not publicly available, analysis of its structural analogs and the active site of its primary target, nicotinamide (B372718) N-methyltransferase (NNMT), allows for a predictive understanding of its binding interactions. NNMT catalyzes the methylation of nicotinamide and other pyridine-based compounds by transferring a methyl group from S-adenosyl-L-methionine (SAM). nih.gov The active site of NNMT features distinct binding pockets for both the cofactor (SAM) and the substrate (nicotinamide). nih.govnih.gov Inhibitors with a pyrimidinone core, such as this compound, are thought to act as competitive inhibitors, binding to the nicotinamide-binding site. mdpi.com

Hydrogen Bonding: The pyrimidinone ring, with its keto and amino groups, is well-suited to form hydrogen bonds with amino acid residues in the active site of NNMT. Computational docking studies of similar inhibitors suggest that the pyrimidinone carbonyl can act as a hydrogen bond acceptor, while the amino groups can serve as hydrogen bond donors. mdpi.com These interactions are crucial for the stable positioning of the inhibitor within the active site.

π-π Stacking: A key interaction within the NNMT nicotinamide-binding pocket involves π-π stacking with the aromatic ring of a tyrosine residue (Tyr204). rsc.org The pyrimidine ring of this compound can engage in this type of interaction, which is a significant contributor to the binding affinity of nicotinamide-like inhibitors. rsc.org Studies on other NNMT inhibitors have shown that enhancing these π-π stacking interactions, for example by incorporating larger aromatic systems like naphthalene, can significantly increase inhibitory activity. rsc.org

Interactive Table: Predicted Binding Interactions of this compound with NNMT Active Site

| Interaction Type | Moiety of Compound | Potential Interacting Residue in NNMT |

| Hydrogen Bond (Acceptor) | Pyrimidinone Carbonyl (C=O) | Amino acid side chain/backbone (e.g., Arginine) |

| Hydrogen Bond (Donor) | Amino group (-NH2) | Amino acid side chain/backbone (e.g., Glutamate) |

| Hydrogen Bond (Donor) | Methylamino group (-NHCH3) | Amino acid side chain/backbone (e.g., Aspartate) |

| π-π Stacking | Pyrimidine ring | Tyrosine 204 (Tyr204) |

Allosteric Modulation Studies at a Molecular Level

Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. researchgate.net While most small-molecule inhibitors of NNMT, particularly those mimicking the substrate or cofactor, are competitive inhibitors that bind to the active site, there is evidence that NNMT can be allosterically modulated. nih.govrsc.org

Research has identified macrocyclic peptides that inhibit NNMT in a noncompetitive manner with respect to both SAM and nicotinamide, indicating that they bind to an allosteric site. rsc.orgnih.gov However, for small molecules with a pyrimidinone scaffold like this compound, there is currently no direct evidence to suggest they function as allosteric modulators. Structure-activity relationship (SAR) studies on quinolinium-based inhibitors, which are structurally related to the pyrimidinone class, point towards competitive inhibition at the nicotinamide-binding site. nih.govresearchgate.net Therefore, it is presumed that this compound also acts as a competitive inhibitor rather than an allosteric modulator.

Studies in Isolated Cell-Free Systems and Model Organisms (non-human, non-toxicology)

Effects on Metabolic Fluxes and Enzyme Regulation in Cellular Extracts

The primary biochemical effect of this compound and its analogs is the inhibition of nicotinamide N-methyltransferase (NNMT). nih.govresearchgate.net In cell-free systems, such as purified enzyme preparations, pyrimidinone derivatives have been shown to inhibit NNMT activity. mdpi.com The inhibition of NNMT has significant downstream effects on cellular metabolic fluxes.